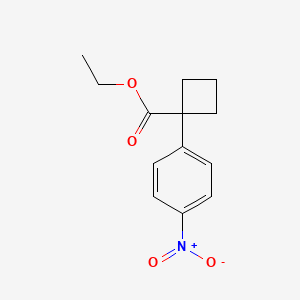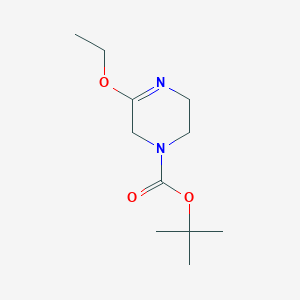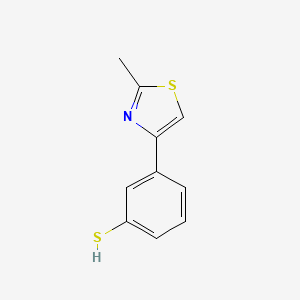
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester
描述
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester is an organic compound characterized by the presence of a cyclobutane ring attached to a carboxylic acid ethyl ester group and a nitro-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester typically involves the following steps:
Formation of Cyclobutanecarboxylic Acid: The cyclobutane ring is synthesized through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Esterification: The cyclobutanecarboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Nitration: The final step involves the nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents, alkylating agents.
Hydrolysis: Aqueous sodium hydroxide, heat.
Major Products:
Reduction: 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid ethyl ester.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid.
科学研究应用
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutane ring and ester group also contribute to the compound’s overall reactivity and stability.
相似化合物的比较
1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid ethyl ester: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(4-Nitro-phenyl)-cyclopentanecarboxylic acid ethyl ester: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(4-Nitro-phenyl)-cyclohexanecarboxylic acid ethyl ester: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The strain in the cyclobutane ring can influence the compound’s reactivity and stability, making it an interesting subject for further research.
属性
IUPAC Name |
ethyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-18-12(15)13(8-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFHTXVNJRDLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate](/img/structure/B8247636.png)
![4,5-Dimethyl-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-1,3-thiazole;hydrochloride](/img/structure/B8247650.png)
![tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247656.png)
![3-Methyl-5-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B8247660.png)
![tert-butyl 3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247661.png)
![3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride](/img/structure/B8247664.png)
![3-(3-Methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride](/img/structure/B8247679.png)
![tert-butyl 3-[3-(trifluoromethyl)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247680.png)
![tert-butyl 3-(3-fluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247689.png)
![3-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride](/img/structure/B8247696.png)
![tert-butyl 3-thiophen-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247699.png)

![Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate](/img/structure/B8247712.png)

